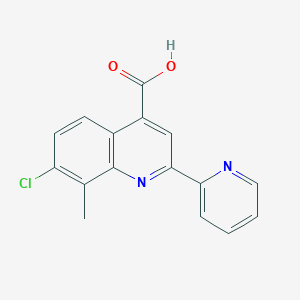
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antibacterial Properties
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid has been explored for its potential antibacterial properties. Research conducted in the late 20th and early 21st centuries focused on the synthesis of various quinoline derivatives, including those with modifications at the 7-position, to assess their effectiveness against a broad spectrum of bacterial strains. These studies revealed that certain derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains such as Pseudomonas aeruginosa. The structural modification of quinoline compounds, by introducing different substituents, plays a significant role in enhancing their antibacterial efficacy. For instance, the introduction of amino and nitro groups at specific positions has been shown to significantly improve their antibacterial properties, making these compounds promising candidates for the development of new antibacterial agents (Miyamoto et al., 1990).
Synthesis and Chemical Reactivity
The compound has also served as a key intermediate in the synthesis of a variety of heterocyclic compounds with potential pharmacological activities. Techniques such as microwave-irradiated synthesis have been employed to produce derivatives with enhanced yields and reduced reaction times. These synthetic approaches have facilitated the exploration of the compound's reactivity and its utility in constructing complex molecular architectures. Such synthetic endeavors have not only expanded the chemical space of quinoline derivatives but have also contributed to the understanding of the structure-activity relationships that govern their biological activities (Bhatt & Agrawal, 2010).
Pharmacological Potential
Beyond its antibacterial applications, 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid and its derivatives have been investigated for various pharmacological properties, including antinociceptive, anti-inflammatory, and anticonvulsant activities. These studies have demonstrated that certain quinoline carboxamide derivatives exhibit significant pharmacological effects in vivo, highlighting the therapeutic potential of these compounds in managing pain, inflammation, and convulsions. The organocatalytic synthesis of these derivatives has been optimized to achieve good to excellent yields, further underscoring the feasibility of developing clinically relevant drugs from this chemical scaffold (Wilhelm et al., 2014).
Antioxidant Properties
The antioxidant properties of 7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid derivatives have also been explored. Research indicates that certain triazoyl carboxylates synthesized from this compound exhibit promising in vitro antioxidant activity. These findings suggest potential applications in preventing oxidative stress-related diseases, further broadening the scope of therapeutic uses for this chemical scaffold (Saraiva et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c1-9-12(17)6-5-10-11(16(20)21)8-14(19-15(9)10)13-4-2-3-7-18-13/h2-8H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLNUJZLCVCZKFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=CC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397638 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
CAS RN |
588696-82-6 | |
| Record name | 7-chloro-8-methyl-2-pyridin-2-ylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90397638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




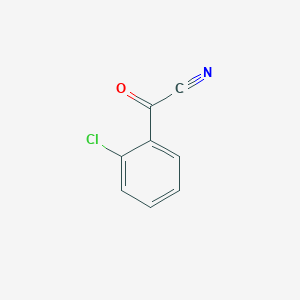
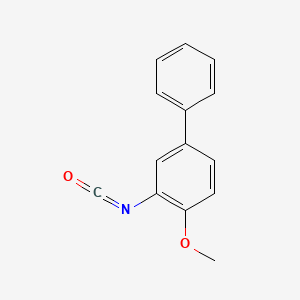


![2-[(1-ethoxycarbonyl-3-phenyl-propyl)amino]propanoic Acid](/img/structure/B1598587.png)
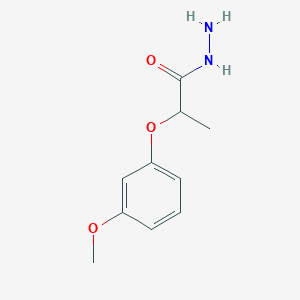
![2-[(2-Chloro-4-fluorobenzyl)oxy]benzaldehyde](/img/structure/B1598589.png)
![4-Methoxy-3-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598593.png)

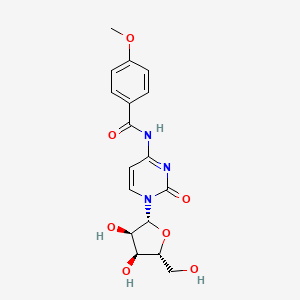
![2-[[1-[6-Amino-2-[[2-[[2-(4-aminophenyl)acetyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1598597.png)
![2-[[4-amino-2-[[2-[[1-[2-[[2-[[2-[[2-[[5-(diaminomethylideneamino)-2-[(2,4-diamino-4-oxobutanoyl)amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoic acid](/img/structure/B1598598.png)
